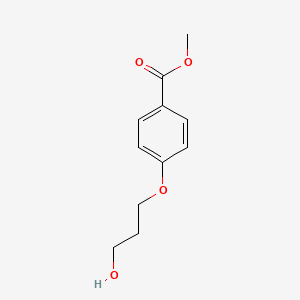

Methyl 4-(3-hydroxypropoxy)benzoate

Übersicht

Beschreibung

“Methyl 4-(3-hydroxypropoxy)benzoate” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . It is also known by other names such as “4-(3-Hydroxypropoxy)benzoate de méthyle” in French and “Methyl-4-(3-hydroxypropoxy)benzoat” in German .

Synthesis Analysis

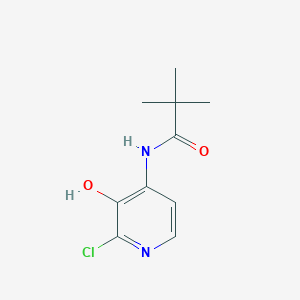

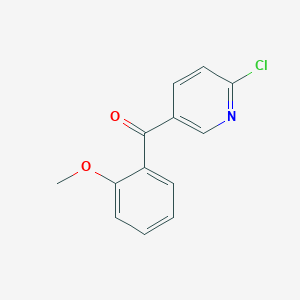

While specific synthesis routes for “Methyl 4-(3-hydroxypropoxy)benzoate” were not found, a related compound, “Methyl 3-Hydroxy-4-methoxy-benzoate”, has been used in the synthesis of gefitinib . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

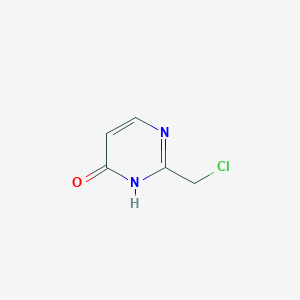

“Methyl 4-(3-hydroxypropoxy)benzoate” contains a total of 28 bonds. There are 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis

“Methyl 4-(3-hydroxypropoxy)benzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a flash point of 131.3±14.4 °C . It has 4 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its ACD/LogP is 2.07 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-(3-hydroxypropoxy)benzoate has been utilized in the synthesis of gefitinib, a drug used for the treatment of non-small cell lung cancer. The synthesis process involves multiple steps including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions .

Agricultural Applications

This compound has been explored as a botanical insecticide. Methyl benzoate, which is structurally related to Methyl 4-(3-hydroxypropoxy)benzoate, has shown effectiveness against various agricultural pests since 2016 .

Materials Science Applications

In the field of materials science, Methyl 4-(3-hydroxypropoxy)benzoate can be involved in the synthesis of organic nonlinear optical (NLO) crystals which are important for their applications in photonics and optoelectronics .

Wirkmechanismus

Mode of Action

The exact mode of action of Methyl 4-(3-hydroxypropoxy)benzoate is currently unknown due to the lack of specific studies on this compound . It’s plausible that it may interact with its targets in a manner similar to other esters, which typically act by donating or accepting a proton, leading to changes in the conformation or function of the target molecule .

Biochemical Pathways

For instance, benzoate catabolism involves the protocatechuate branch of the beta-ketoadipate pathway

Pharmacokinetics

A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to exhibit fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs

Result of Action

The specific molecular and cellular effects of Methyl 4-(3-hydroxypropoxy)benzoate’s action are currently unknown due to the lack of specific studies on this compound . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness . Specific information on how these factors influence the action of methyl 4-(3-hydroxypropoxy)benzoate is currently unavailable .

Eigenschaften

IUPAC Name |

methyl 4-(3-hydroxypropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKOGZHDDHKQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

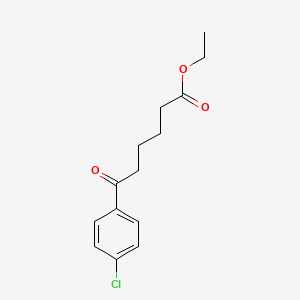

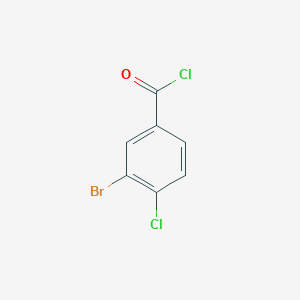

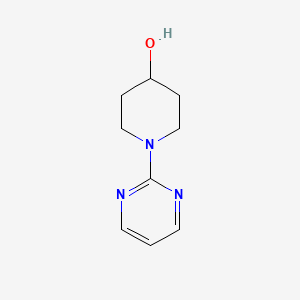

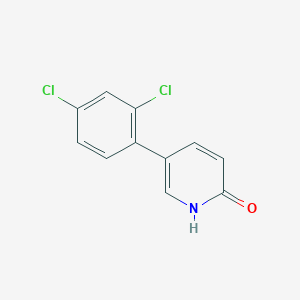

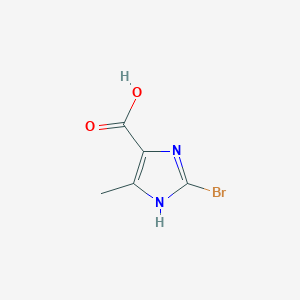

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)